molecular formula C7H2BrCl2FO B2423798 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde CAS No. 1160573-29-4

4-Bromo-3,6-dichloro-2-fluorobenzaldehyde

Cat. No.: B2423798
CAS No.: 1160573-29-4
M. Wt: 271.89
InChI Key: SAAPVTRBKYRGLT-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dichloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H2BrCl2FO and its molecular weight is 271.89. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,6-dichloro-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-5(9)3(2-12)7(11)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAPVTRBKYRGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Framework of Polyhalogenated Benzaldehydes in Chemical Research

Academic Significance of Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are foundational substrates in a multitude of chemical transformations. Their academic and industrial importance stems from their versatility as precursors to more complex molecules. The aldehyde functional group is highly reactive, participating in nucleophilic addition, condensation, and oxidation reactions to form alcohols, imines, and carboxylic acids, respectively. nih.govnumberanalytics.com

These compounds are particularly crucial in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the halogen atoms serve as synthetic handles for cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig amination), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to selectively functionalize a polyhalogenated ring allows for the systematic construction of complex molecular scaffolds. nih.gov

Strategic Importance of Specific Halogenation Patterns on Aromatic Rings

The number, type, and position of halogen atoms on the aromatic ring are of paramount strategic importance in synthesis. This "halogenation pattern" dictates the regioselectivity of subsequent reactions. In polyhalogenated systems containing different halogens, such as 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde, selective functionalization is often possible due to the differential reactivity of the carbon-halogen bonds. Generally, the reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, allowing for stepwise and site-selective modifications. acs.org

Moreover, the electronic environment of the ring is finely tuned by the specific arrangement of halogens. Electron-withdrawing halogens decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack. numberanalytics.com This electronic modulation, combined with steric effects imposed by the halogens, provides chemists with precise control over reaction outcomes, enabling the efficient synthesis of targeted isomers that might otherwise be difficult to access. nih.gov

Advanced Synthetic Methodologies for 4 Bromo 3,6 Dichloro 2 Fluorobenzaldehyde

Regioselective Synthesis Strategies for Halogenated Benzene (B151609) Scaffolds

The construction of the specific halogenation pattern on the benzene ring is a critical aspect of synthesizing 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde. Various strategies can be employed to achieve the desired arrangement of bromo, chloro, and fluoro substituents.

Directed Ortho-Metalation and Formylation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the desired location. wikipedia.org

In the context of synthesizing halogenated benzaldehydes, a strategically placed DMG can facilitate the introduction of a formyl group or one of the halogen atoms. The hierarchy of directing metalating groups has been established through competition experiments, with amides, carbamates, and methoxy (B1213986) groups being common examples. uwindsor.caharvard.edu The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM. semanticscholar.org

The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for the regioselective abstraction of the nearest ortho-proton. wikipedia.org This generates a kinetically controlled aryllithium species that is then trapped with an electrophile. youtube.com For the synthesis of this compound, a precursor with a suitable DMG could be selectively lithiated and then formylated.

Directing Metalation Group (DMG)Typical Organolithium ReagentSubsequent Electrophile for Formylation
-CONR₂n-ButyllithiumN,N-Dimethylformamide (DMF)
-OMesec-Butyllithium/TMEDAN,N-Dimethylformamide (DMF)
-Fn-ButyllithiumN,N-Dimethylformamide (DMF)

This table presents common reagents used in directed ortho-metalation for the introduction of a formyl group.

Halogen Exchange Reactions in Polyhalogenated Systems

Halogen exchange reactions, particularly the copper-catalyzed "aromatic Finkelstein reaction," provide a valuable method for the interconversion of aryl halides. organic-chemistry.orgmdma.ch This approach is especially useful in the synthesis of polyhalogenated compounds where direct halogenation might lack regioselectivity. A common transformation involves the conversion of an aryl bromide or chloride to an aryl iodide. organic-chemistry.orgresearchgate.net However, the reverse reaction, substituting a heavier halogen with a lighter one, is also possible under specific conditions. nih.gov

The success of these reactions often depends on the catalyst system, which typically involves a copper(I) salt and a ligand, such as a diamine. mdma.ch The choice of solvent and the halide salt used as the halogen source are also critical parameters that influence the reaction rate and equilibrium. mdma.ch For the synthesis of this compound, a precursor with a different halogen at one of the desired positions could potentially be converted to the target structure via a halogen exchange reaction. These reactions have been shown to be compatible with a variety of functional groups. researchgate.net

Catalyst SystemHalogen SourceSolventTypical Reaction Temperature
CuI / 1,2- or 1,3-diamine ligandNaIDioxane110 °C
Copper(I) saltVarious halide saltsDMF, Dioxane>150 °C (traditional)

This table summarizes typical conditions for copper-catalyzed aromatic Finkelstein reactions.

Selective Electrophilic Aromatic Bromination and Chlorination

The introduction of bromine and chlorine atoms onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic synthesis. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. Halogens are deactivating groups but are ortho-, para-directing. manavchem.com However, the reactivity of halobenzenes towards electrophilic substitution is a nuanced interplay of inductive and resonance effects. stackexchange.com

Fluorine, for instance, exhibits a strong electron-withdrawing inductive effect but also a significant electron-donating resonance effect due to effective overlap between the carbon 2p and fluorine 2p orbitals. stackexchange.com This can lead to anomalous reactivity patterns where fluorobenzene (B45895) is more reactive than other halobenzenes in certain electrophilic substitutions. acs.orgstackexchange.com In polyhalogenated systems, the combined electronic effects of all substituents must be considered to predict the outcome of further halogenation. Lewis acid catalysts such as AlCl₃ or FeCl₃ are often required to activate the halogenating agent. masterorganicchemistry.comyoutube.com The choice of halogenating agent and reaction conditions can also influence the selectivity. rsc.org

For the synthesis of this compound, a stepwise electrophilic halogenation strategy on a fluorinated precursor would require careful control of reaction conditions to achieve the desired substitution pattern.

Halogenating AgentCatalystTypical outcome for Halobenzenes
Br₂FeBr₃Ortho- and para-bromination
Cl₂AlCl₃Ortho- and para-chlorination
N-chlorodialkylaminesH₂SO₄Selective para-chlorination in some cases. rsc.org

This table outlines common reagents for electrophilic aromatic halogenation.

Functionalization of Halogenated Aromatics to Aldehyde Moiety

Once the desired halogenation pattern is established on the aromatic ring, the final step is the introduction of the aldehyde functional group. Several methods are available for this transformation.

Grignard Reagent-Mediated Formylation

The formation of a Grignard reagent from an aryl halide followed by reaction with a formylating agent is a classic method for the synthesis of benzaldehydes. This approach involves the reaction of an aryl bromide or iodide with magnesium metal to form an arylmagnesium halide. This organometallic intermediate can then react with an electrophilic source of the formyl group, such as N,N-dimethylformamide (DMF). researchgate.net

In the context of polyhalogenated systems, the formation of the Grignard reagent can be challenging due to the electron-withdrawing nature of the halogens. However, for aryl bromides, this is often a feasible transformation. The subsequent formylation with DMF provides the desired aldehyde after acidic workup.

Starting MaterialReagents for Grignard FormationFormylating Agent
Polyhalogenated aryl bromideMagnesium (Mg)N,N-Dimethylformamide (DMF)
Polyhalogenated aryl iodideMagnesium (Mg)N,N-Dimethylformamide (DMF)

This table shows the general reagents for Grignard reagent-mediated formylation.

Vilsmeier-Haack Formylation in Related Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃). jk-sci.comnumberanalytics.com The resulting electrophilic iminium salt then attacks the aromatic ring. ijpcbs.com

While the Vilsmeier-Haack reaction is most effective on electron-rich substrates, its application to less reactive, electron-deficient systems like polyhalogenated benzenes is generally limited. chemistrysteps.com The strong deactivating effect of multiple halogen substituents makes the aromatic ring less susceptible to attack by the relatively weak electrophile of the Vilsmeier reagent. However, in certain related systems with sufficient activation, this reaction can be a viable method for introducing a formyl group. The reaction conditions, such as temperature, can be adjusted depending on the reactivity of the substrate. jk-sci.com

Vilsmeier Reagent ComponentsSubstrate Requirement
N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃)Electron-rich aromatic or heteroaromatic ring
N,N-Dimethylformamide (DMF) and Oxalyl chlorideElectron-rich aromatic or heteroaromatic ring

This table details the components and substrate requirements for the Vilsmeier-Haack reaction.

Multi-Step Convergent and Linear Synthetic Routes

The preparation of this compound can be envisioned through both linear and convergent synthetic pathways. A linear synthesis would involve the sequential modification of a starting material, introducing one functional group or substituent at a time. In contrast, a convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the later stages of the synthesis.

Linear Synthetic Approach

A plausible linear synthetic route could commence with a commercially available dichlorofluorobenzene derivative, followed by sequential bromination and formylation. One hypothetical pathway starts from 1,4-dichloro-2-fluorobenzene.

Step 1: Nitration of 1,4-dichloro-2-fluorobenzene

The initial step would involve the nitration of 1,4-dichloro-2-fluorobenzene to introduce a nitro group, which can later be converted to an amino group and subsequently diazotized for the introduction of bromine via a Sandmeyer-type reaction. The directing effects of the fluorine and chlorine atoms would need to be carefully considered to achieve the desired regioselectivity.

Step 2: Reduction of the Nitro Group

The resulting nitro-substituted dichlorofluorobenzene would then be reduced to the corresponding aniline (B41778) derivative. Standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation could be employed for this transformation.

Step 3: Diazotization and Bromination

The amino group of the dichlorofluoroaniline derivative can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a bromine source, such as copper(I) bromide (Sandmeyer reaction), would yield a bromo-dichlorofluorobenzene intermediate.

Step 4: Formylation

The final step in this linear sequence would be the introduction of the aldehyde functionality. This can be achieved through various formylation methods. One approach is the Gattermann-Koch reaction, using carbon monoxide and hydrochloric acid under high pressure with a catalyst like aluminum chloride-copper(I) chloride. Alternatively, the Vilsmeier-Haack reaction using a formylating agent like N,N-dimethylformamide (DMF) and phosphoryl chloride could be employed, provided the aromatic ring is sufficiently activated. A more modern approach could involve a metal-halogen exchange followed by quenching with a formylating agent.

A summary of this proposed linear synthesis is presented in the table below.

StepReactionKey Reagents and ConditionsStarting MaterialIntermediate/Product
1NitrationHNO₃, H₂SO₄1,4-dichloro-2-fluorobenzene1,4-dichloro-2-fluoro-x-nitrobenzene
2ReductionSnCl₂, HCl or H₂, Pd/C1,4-dichloro-2-fluoro-x-nitrobenzenex,y-dichloro-z-fluoroaniline
3Diazotization & Bromination1. NaNO₂, HBr2. CuBrx,y-dichloro-z-fluoroaniline1-bromo-x,y-dichloro-z-fluorobenzene
4FormylationCO, HCl, AlCl₃/CuCl or DMF, POCl₃1-bromo-x,y-dichloro-z-fluorobenzeneThis compound

Convergent Synthetic Approach

Synthesis of the Key Intermediate: 1-Bromo-2,5-dichloro-3-fluorobenzene

One potential route to this intermediate starts with 3,5-dichloro-4-fluoroaniline (B1294558).

Step 1a: Diazotization and Bromination of 3,5-dichloro-4-fluoroaniline

The synthesis begins with the diazotization of 3,5-dichloro-4-fluoroaniline using a nitrite source in an acidic medium, followed by a Sandmeyer reaction with cuprous bromide to introduce the bromine atom, yielding 5-bromo-1,3-dichloro-2-fluorobenzene.

Final Step: Formylation of 1-Bromo-2,5-dichloro-3-fluorobenzene

The final step in this convergent approach is the introduction of the aldehyde group onto the pre-formed 1-bromo-2,5-dichloro-3-fluorobenzene. A common method for such a transformation is ortho-lithiation followed by reaction with a formylating agent. The directing effect of the fluorine atom could facilitate the deprotonation at the adjacent C2 position.

The reaction would involve treating the starting material with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.

The table below outlines the key steps in this convergent synthesis.

StepReactionKey Reagents and ConditionsStarting MaterialIntermediate/Product
1aDiazotization & Bromination1. NaNO₂, H₂SO₄2. CuBr, HBr3,5-dichloro-4-fluoroaniline5-bromo-1,3-dichloro-2-fluorobenzene
2Ortho-lithiation & Formylation1. n-BuLi or LDA, THF, -78 °C2. DMF5-bromo-1,3-dichloro-2-fluorobenzeneThis compound

This convergent approach is likely more efficient as it builds the complex halogen substitution pattern on a smaller precursor before the final introduction of the reactive aldehyde group.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3,6 Dichloro 2 Fluorobenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to participate in a wide range of condensation and carbon-carbon bond-forming reactions.

No specific research findings or detailed examples of nucleophilic addition reactions, beyond the condensation reaction noted below, involving 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde were found in the available literature. General aldehyde chemistry suggests it would be reactive towards common nucleophiles like Grignard reagents or organolithium compounds, but specific studies on this substrate have not been identified.

A specific example of a condensation reaction has been documented in the patent literature. A process involving the reaction of this compound with hydrazine (B178648) hydrate (B1144303) has been described. google.com In this procedure, the benzaldehyde (B42025) is treated with hydrazine hydrate in dioxane. The reaction is initially stirred at room temperature for three days, followed by the addition of more hydrazine hydrate and heating to 70°C for seven hours to drive the reaction. google.com This reaction leads to the formation of the corresponding hydrazone, a common derivative of aldehydes formed through condensation with hydrazine.

Table 1: Condensation Reaction of this compound

Reactant Reagent Solvent Conditions Product Type Source

Following a comprehensive literature search, no specific homologation protocols for the conversion of this compound into the corresponding substituted arylacetaldehyde have been reported.

Reactivity of Aromatic Halogens for Further Derivatization

The presence of multiple halogen atoms (fluorine, chlorine, and bromine) on the aromatic ring suggests that this compound could serve as a substrate for various substitution and cross-coupling reactions, allowing for further molecular elaboration.

No specific studies or examples detailing Nucleophilic Aromatic Substitution (SNAr) pathways for this compound were identified in the searched scientific and patent databases. The high degree of halogenation and the presence of the electron-withdrawing aldehyde group would theoretically activate the ring for SNAr, but experimental data for this specific compound is not available.

Despite the prevalence of palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Heck) in modern organic synthesis for the derivatization of aryl halides, no specific examples of these reactions using this compound as a substrate have been found in the reviewed literature. The bromine atom would be the most likely site for oxidative addition to a palladium(0) catalyst, but dedicated studies on this compound's participation in such transformations have not been published.

Table 2: List of Chemical Compounds

Compound Name
This compound
Hydrazine hydrate

Influence of Multiple Halogens on Reaction Regioselectivity and Kinetics

The reactivity of the aldehyde functional group in this compound is intricately modulated by the presence and positioning of four halogen atoms on the aromatic ring. These substituents exert a combination of electronic and steric effects that significantly influence the regioselectivity of aromatic substitution reactions and the kinetics of reactions involving the aldehyde moiety.

Electronic Effects (Inductive and Resonance)

The halogens (Fluorine, Chlorine, and Bromine) present on the benzaldehyde ring exhibit dual electronic effects: the inductive effect (-I) and the resonance effect (+R). youtube.com The inductive effect is a through-sigma-bond electron-withdrawing phenomenon due to the high electronegativity of halogens, which deactivates the ring and makes the carbonyl carbon more electrophilic. ncert.nic.in Conversely, the resonance effect is a through-pi-bond electron-donating phenomenon, where the lone pairs on the halogen atoms can be delocalized into the aromatic ring. youtube.com

In this compound, all four halogens contribute to the electronic landscape:

Fluorine (at C2): Being the most electronegative halogen, it exerts the strongest inductive withdrawal (-I effect), significantly increasing the electrophilicity of the carbonyl carbon. Its +R effect is comparatively weak.

Bromine (at C4): Bromine has a weaker -I effect compared to chlorine and fluorine but a comparable +R effect to chlorine.

Halogen SubstituentPositionPrimary Electronic EffectSecondary Electronic EffectImpact on Carbonyl Carbon
Fluorine2 (ortho)Strong Inductive Withdrawal (-I)Weak Resonance Donation (+R)Strongly increases electrophilicity
Chlorine3 (meta)Strong Inductive Withdrawal (-I)Weak Resonance Donation (+R)Increases electrophilicity
Bromine4 (para)Inductive Withdrawal (-I)Resonance Donation (+R)Net withdrawal increases electrophilicity
Chlorine6 (ortho)Strong Inductive Withdrawal (-I)Weak Resonance Donation (+R)Strongly increases electrophilicity

Steric Effects and Conformational Preferences

The presence of substituents in the ortho positions (C2 and C6) relative to the aldehyde group introduces significant steric hindrance. ias.ac.in In the case of this compound, the fluorine atom at C2 and the chlorine atom at C6 flank the aldehyde group.

This steric crowding has several important consequences:

Inhibition of Coplanarity: The bulky ortho-substituents can force the aldehyde group out of the plane of the benzene (B151609) ring. vedantu.com This disruption of planarity, known as steric inhibition of resonance, can decrease the resonance interaction between the aldehyde group and the aromatic ring. stackexchange.com

Hindered Nucleophilic Attack: The steric bulk of the ortho-halogens can physically obstruct the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates for certain nucleophilic addition reactions. ncert.nic.in

Influence on Conformational Preferences: Benzaldehydes can exist in different conformations due to rotation around the single bond connecting the carbonyl carbon to the aromatic ring. The presence of ortho-substituents can create a preference for a specific conformation to minimize steric strain. For instance, in 2-fluorobenzaldehyde, the O-trans conformer (where the oxygen atom is directed away from the fluorine) is generally more stable than the O-cis conformer. researchgate.net The interplay of steric and electrostatic interactions between the ortho-halogen and the formyl group dictates the favored conformation. researchgate.net

The regioselectivity of reactions on the aromatic ring itself, such as palladium-catalyzed cross-coupling reactions, is also influenced by both steric and electronic factors. While electronic effects often dominate, steric hindrance at a particular position can prevent or slow down the reaction at that site, directing it to a less hindered position. nih.govacs.org The relative bond dissociation energies (BDEs) of the carbon-halogen bonds can also play a crucial role in determining which halogen is more readily cleaved in such reactions. acs.orgresearchgate.net

Ortho-SubstituentPositionRelative van der Waals Radius (Å)Primary Steric Influence
Fluorine21.47Hinders rotation of the aldehyde group and approach of nucleophiles.
Chlorine61.75Provides significant steric bulk, hindering nucleophilic attack and influencing conformational preference.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3,6 Dichloro 2 Fluorobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional (2D) techniques, provides a detailed picture of its structure.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the aromatic proton. The aldehydic proton (CHO) typically resonates in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. brainly.com The sole aromatic proton, being flanked by a chlorine and a bromine atom, would also experience significant deshielding, with its chemical shift predicted to be in the range of 7.5-8.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a low field, generally between 185 and 200 ppm. brainly.com The aromatic carbons will display a range of chemical shifts influenced by the attached halogens. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

In ¹⁹F NMR spectroscopy, the fluorine atom will give rise to a singlet, and its chemical shift will be indicative of the electronic environment created by the adjacent chloro and bromo substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
CHO9.8 - 10.2185 - 190
C-1-130 - 135
C-2 (C-F)-155 - 160¹J(C-F) ≈ 250
C-3 (C-Cl)-135 - 140
C-4 (C-Br)-120 - 125
C-5 (CH)7.6 - 7.9130 - 135
C-6 (C-Cl)-138 - 142

Note: These are predicted values based on the analysis of similar halogenated benzaldehydes and general NMR principles. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Stereochemical Assignments

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC experiment would show a correlation between the aromatic proton and its directly attached carbon (C-5). An HMBC experiment would reveal long-range couplings, for instance, between the aldehydic proton and the C-1 and C-2 carbons, and between the aromatic proton (H-5) and the surrounding carbons (C-3, C-4, and C-6), thereby confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Characteristic Vibrational Modes of Halogenated Benzaldehydes

The infrared (IR) and Raman spectra of this compound will be dominated by several characteristic vibrational modes. The most prominent of these is the C=O stretching vibration of the aldehyde group, which is expected to appear as a strong band in the IR spectrum between 1690 and 1715 cm⁻¹. spectroscopyonline.com The exact position of this band is sensitive to the electronic effects of the halogen substituents. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. ias.ac.in

The C-H stretching vibration of the aldehyde group is typically observed as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. ias.ac.in The C-H stretching of the aromatic ring will appear above 3000 cm⁻¹. The various C-halogen (C-F, C-Cl, C-Br) stretching vibrations will be found in the lower frequency "fingerprint" region of the spectrum, typically below 1200 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aldehydic C-H Stretch2850 - 2800, 2750 - 2700Weak
C=O Stretch1715 - 1690Strong
Aromatic C=C Stretch1600 - 1400Medium to Strong
C-F Stretch1250 - 1100Strong
C-Cl Stretch850 - 550Strong
C-Br Stretch680 - 515Strong

Note: These are predicted frequency ranges based on typical values for halogenated benzaldehydes.

Solvent Effects on Carbonyl and Halogen Vibrations

The polarity of the solvent can influence the vibrational frequencies, particularly of the polar C=O and C-halogen bonds. royalsocietypublishing.orgrsc.org In polar solvents, the C=O stretching frequency is expected to shift to a lower wavenumber (a red shift) due to dipole-dipole interactions and potential hydrogen bonding with the solvent. nih.gov Similarly, the C-halogen vibrations can also be affected by the solvent environment. A systematic study in a series of solvents with varying polarity would reveal the extent of these intermolecular interactions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex and distinctive isotopic pattern for the molecular ion cluster, which can be used to confirm the elemental composition.

Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (CHO) to give the [M-CHO]⁺ ion, and the loss of a hydrogen atom to give the [M-H]⁺ ion. Subsequent fragmentations would involve the loss of halogen atoms.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

FragmentDescription
[M]⁺Molecular ion
[M-H]⁺Loss of a hydrogen atom
[M-CHO]⁺Loss of the formyl radical
[M-Cl]⁺Loss of a chlorine atom
[M-Br]⁺Loss of a bromine atom

Note: The relative abundances of these fragments will depend on the ionization energy and the stability of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₂BrCl₂FO), the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated by summing the masses of its most abundant isotopes.

The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), would result in a distinctive isotopic pattern for the molecular ion cluster. This pattern is a key signature for confirming the presence and number of bromine and chlorine atoms in the molecule. The most abundant peak in this cluster would correspond to the ion containing the most abundant isotopes of each element. High-resolution mass spectrometry can resolve these isotopic peaks, and the measured mass of each would be within a very narrow tolerance (typically <5 ppm) of the calculated theoretical mass, providing strong evidence for the compound's elemental formula.

Theoretical Exact Masses of the Most Abundant Isotopologues of this compound

Isotope Combination Theoretical m/z
C₇H₂⁷⁹Br³⁵Cl₂¹⁹FO 273.8431
C₇H₂⁸¹Br³⁵Cl₂¹⁹FO 275.8411
C₇H₂⁷⁹Br³⁵Cl³⁷Cl¹⁹FO 275.8402
C₇H₂⁸¹Br³⁵Cl³⁷Cl¹⁹FO 277.8382
C₇H₂⁷⁹Br³⁷Cl₂¹⁹FO 277.8372

Note: The table presents the theoretical monoisotopic masses for the major isotopic combinations.

Fragmentation Pattern Analysis for Structural Features

Electron ionization mass spectrometry (EI-MS) typically induces fragmentation of the molecular ion, providing valuable information about the molecule's structure. The fragmentation of this compound would be expected to follow pathways characteristic of aromatic aldehydes and halogenated benzene derivatives. libretexts.orgmiamioh.edudocbrown.info

Common fragmentation pathways for benzaldehydes include the initial loss of a hydrogen atom (M-1) or the formyl radical (M-29), leading to the formation of a stable benzoyl cation or a halogenated phenyl cation, respectively. docbrown.info The presence of multiple halogen substituents would significantly influence the fragmentation, with potential losses of halogen atoms (Cl, Br) or molecules (HCl, HBr).

Expected Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Description of Loss
[M-H]⁺ Loss of a hydrogen atom
[M-CHO]⁺ Loss of the formyl radical
[M-Cl]⁺ Loss of a chlorine atom
[M-Br]⁺ Loss of a bromine atom
[M-CO]⁺˙ Loss of carbon monoxide from the benzoyl cation
[C₆HBrCl₂F]⁺ Phenyl cation resulting from CHO loss
[C₇H₂BrClFO]⁺ Benzoyl cation resulting from Cl loss

The relative abundance of these fragment ions would depend on the stability of the resulting cations and the relative strengths of the cleaved bonds. The isotopic patterns of the fragment ions containing bromine and/or chlorine would further aid in their identification.

X-ray Crystallography (If single crystals can be obtained for related compounds or the target)

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not available, analysis of related multi-substituted benzaldehyde (B42025) derivatives allows for a reasoned prediction of its solid-state characteristics. nih.govrsc.org

Solid-State Molecular Geometry and Packing

The benzaldehyde moiety is expected to be largely planar. The steric hindrance and electronic effects of the four halogen substituents on the benzene ring would likely cause some minor deviations from ideal planarity. The C-C bond lengths within the aromatic ring and the C=O bond of the aldehyde group are expected to be within the normal ranges for such compounds.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular interactions. nih.gov For this compound, several types of non-covalent interactions would be anticipated to play a crucial role in stabilizing the crystal structure:

C–H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor and can form weak hydrogen bonds with aromatic C-H groups of neighboring molecules, often leading to the formation of chains or dimeric motifs. rsc.org

π–π Stacking: The electron-deficient nature of the polysubstituted aromatic ring could facilitate π–π stacking interactions with neighboring rings, where the rings are arranged in a parallel or offset fashion.

The interplay of these various intermolecular forces would dictate the specific supramolecular architecture adopted by this compound in the solid state. The analysis of crystal structures of similarly substituted benzaldehydes reveals that such interactions are fundamental in directing the formation of their multi-dimensional networks. nih.gov

Computational and Theoretical Investigations of 4 Bromo 3,6 Dichloro 2 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometry and Electronic Structure

A primary step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy arrangement. For substituted benzaldehydes, DFT calculations are routinely used to determine bond lengths, bond angles, and dihedral angles. These calculations would reveal how the substituents (bromo, chloro, and fluoro groups) influence the geometry of the benzene (B151609) ring and the orientation of the aldehyde group. The electronic structure, including the distribution of electron density and electrostatic potential, would also be determined, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Raman activities are standard practice. Comparing these predicted spectra with experimental data, when available, serves to validate the computational model. For 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde, such predictions would help in the assignment of experimental spectral features.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Conformational Analysis and Potential Energy Surfaces

For molecules with rotatable bonds, such as the aldehyde group in benzaldehydes, conformational analysis is crucial for understanding their behavior.

Rotational Barriers and Energetic Stability of Conformations

The rotation of the aldehyde group relative to the benzene ring is a key conformational feature. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them. For this compound, this analysis would reveal whether the aldehyde group prefers to be planar with the ring and the energetic cost of twisting it out of the plane, which is influenced by the steric and electronic effects of the halogen substituents.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, intermediates, and transition states, researchers can gain a detailed understanding of how a reaction proceeds and what factors control its rate and outcome. For this compound, this could involve modeling its participation in reactions such as nucleophilic additions to the carbonyl group or substitution reactions on the aromatic ring. The calculation of activation energies from transition state analysis would provide quantitative predictions of reaction kinetics.

Computational Elucidation of Reaction Pathways and Selectivity

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be elucidated by applying theoretical models to its structure. The reactivity and selectivity of this molecule in, for example, electrophilic or nucleophilic aromatic substitution reactions, are governed by the complex interplay of the electronic and steric effects of its five substituents on the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the outcomes of such reactions. These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. Key factors influencing selectivity include the distribution of electron density, the stability of carbocation intermediates (arenium ions), and steric hindrance from the bulky halogen atoms.

The directing effects of the substituents are crucial for predicting regioselectivity. The aldehyde group (-CHO) is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the halogen atoms (F, Cl, Br) are deactivating yet ortho-, para-directing. In a molecule with competing directing effects, computational analysis of the activation energies for substitution at each possible position is essential for predicting the major product. For instance, theoretical analysis of electrophilic aromatic bromination has been used to verify positional selectivity based on the nature of the substituent. mdpi.com DFT calculations can clarify the roles of various factors, such as the nature of the halogenating agents and the electronic properties of the substrate, in determining reaction outcomes. rsc.orgresearchgate.net

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Reactivity and Selectivity

SubstituentPosition on RingElectronic EffectPredicted Directing Influence
-CHO1-I, -M (Deactivating)meta-directing
-F2-I > +M (Deactivating)ortho-, para-directing
-Cl3-I > +M (Deactivating)ortho-, para-directing
-Br4-I > +M (Deactivating)ortho-, para-directing
-Cl6-I > +M (Deactivating)ortho-, para-directing
This table is based on established principles of physical organic chemistry. The net effect in a polysubstituted ring requires detailed computational analysis of transition state energies.

Molecular Docking and Ligand-Protein Interaction Studies (For related bioactive derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for studying the interaction of a ligand with its protein target. While there are no specific molecular docking studies published for derivatives of this compound, studies on structurally related polyhalogenated aromatic compounds can provide a model for how such molecules might interact with biological receptors.

For example, derivatives of polychlorinated biphenyls (PCBs) have been the subject of molecular docking studies to understand their interaction with receptors like the estrogen receptor. nih.govresearchgate.net These studies reveal that hydrophobic interactions and hydrogen bonding are key drivers of binding affinity. Similarly, benzimidazole-based derivatives of substituted benzaldehydes have been investigated as inhibitors for enzymes implicated in Alzheimer's disease, with molecular docking used to elucidate their binding modes. mdpi.com

Table 2: Example Molecular Docking Results for a Dihydroxy Polychlorinated Biphenyl with Dihydroxybiphenyl Dioxygenase (BphC)

CompoundDocking Score (Kd)Interacting Amino Acid Residues
5,6-2OH-CB60-7.1HIS145, VAL147, HIS194, HIS209, TYR249
Modified Derivative 1-8.2HIS145, VAL147, ILE174, HIS194, HIS208
Modified Derivative 2-9.5HIS145, VAL147, HIS194, HIS209, ASN242
Data is illustrative and based on findings for related compounds. jlu.edu.cn Higher negative scores typically indicate stronger binding affinity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSPR and QSRR studies are statistical methods that aim to correlate the structural or property descriptors of a set of compounds with their physicochemical properties, biological activity, or reactivity. These models are highly valuable for predicting the characteristics of new or untested molecules.

For a class of compounds like halogenated benzaldehydes, a QSPR model could be developed to predict properties such as boiling point, solubility, or toxicity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Studies on chlorinated polycyclic aromatic hydrocarbons, for instance, have successfully used QSPR to predict their photodegradation half-lives. nih.govdoi.org The models identified key quantum chemical parameters like the energies of frontier molecular orbitals (HOMO and LUMO) and molecular polarizability as significant factors. nih.gov Such an approach could be applied to this compound to estimate its environmental persistence or other properties. A QSRR study could similarly correlate structural descriptors with the reaction rates or equilibrium constants for a specific chemical transformation.

Table 3: Common Quantum Chemical Descriptors Used in QSPR/QSRR Studies and Their General Influence on Properties of Halogenated Aromatics

DescriptorSymbolTypical Influence on Property/Reactivity
Energy of Highest Occupied Molecular OrbitalEHOMORelated to ionization potential; higher values can indicate greater susceptibility to oxidation.
Energy of Lowest Unoccupied Molecular OrbitalELUMORelated to electron affinity; lower values can indicate greater susceptibility to reduction or nucleophilic attack.
HOMO-LUMO GapΔEIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Average Molecular PolarizabilityαAffects intermolecular interactions; higher values can lead to increased photodegradation rates. nih.gov
Dipole MomentµMeasures the polarity of the molecule, influencing solubility and intermolecular forces.
Most Positive Net Atomic Charge on a Hydrogen AtomQH+Can be a factor in photodegradation, with higher values potentially increasing degradation rates. nih.gov
The specific influence of each descriptor is dependent on the property being modeled and the class of compounds under investigation.

Advanced Research Applications of 4 Bromo 3,6 Dichloro 2 Fluorobenzaldehyde and Its Derivatives

Strategic Building Block in Organic Synthesis

The reactivity of the aldehyde group, combined with the electronic effects and potential for cross-coupling reactions at the halogenated positions, makes 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde a valuable precursor in multi-step organic syntheses.

Synthesis of Advanced Pharmaceutical Intermediates and Drug Scaffolds

Polyhalogenated benzaldehydes are crucial intermediates in the pharmaceutical industry. nbinno.comchemimpex.comcustchemvip.com While specific examples for this compound are not detailed in available literature, its structural analogs are widely used. For instance, compounds like 4-bromo-2-fluorobenzaldehyde (B134337) are utilized in the synthesis of antiviral, anticancer, and anti-inflammatory agents. nbinno.com The presence of multiple halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially leading to improved efficacy. The aldehyde functional group serves as a key handle for building more complex molecular architectures.

Related Compound CAS Number Application in Pharmaceuticals
4-Bromo-2-fluorobenzaldehyde57848-46-1Intermediate for antiviral, anticancer, and anti-inflammatory agents. nbinno.com
3-Bromo-4-fluorobenzaldehyde (B1265969)Not specifiedUsed in the synthesis of flucloxacillin. google.com
4-Bromobenzaldehyde1122-91-4Intermediate for various medicines and dyes. custchemvip.com

Construction of Agrochemical Precursors

Halogenated benzaldehydes are also foundational in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nbinno.com The specific substitution pattern on the aromatic ring is critical for biological activity. For example, 3-bromo-4-fluorobenzaldehyde is a key intermediate in the synthesis of the pyrethroid insecticide, flumethrin. google.com The structural features of this compound suggest its potential utility in creating new, effective crop protection agents.

Related Compound Application in Agrochemicals
4-Bromo-2-fluorobenzaldehydeSynthesis of herbicides, insecticides, and fungicides. nbinno.com
3-Bromo-4-fluorobenzaldehydeIntermediate for the insecticide flumethrin. google.com

Development of Complex Organic Materials

The unique electronic properties conferred by the halogen atoms make aromatic compounds like this compound interesting candidates for the synthesis of advanced organic materials. chemimpex.com Related compounds are used in the development of materials for applications such as organic light-emitting diodes (OLEDs). chemimpex.com The strategic placement of halogens can influence properties like luminescence and charge transport.

Contributions to Medicinal Chemistry Research

The highly substituted nature of this compound makes it a valuable tool in medicinal chemistry for probing molecular interactions and developing new therapeutic agents.

Rational Design of Ligands and Receptor Agonists/Antagonists

The design of molecules that can bind with high affinity and selectivity to biological targets is a cornerstone of drug discovery. The distinct electronic and steric properties of the bromine, chlorine, and fluorine atoms on the benzaldehyde (B42025) scaffold can be exploited to fine-tune the interactions of a ligand with its receptor. The aldehyde group can also be readily converted into other functional groups to further explore the chemical space around a target.

Exploration of Structure-Activity Relationships in Polyhalogenated Compounds

Understanding how the placement and nature of halogen atoms on a molecule affect its biological activity is a key area of research. By systematically modifying the structure of this compound and its derivatives, medicinal chemists can gain insights into the structure-activity relationships (SAR) of polyhalogenated compounds. This knowledge is crucial for the optimization of lead compounds in drug development programs.

Development of Fluorescent Probes and Imaging Agents6.3. Role in Materials Science Research6.3.1. Precursors for Functional Polymers and Optoelectronic Materials

Further investigation into broader categories of halogenated benzaldehydes could potentially yield information on related compounds, but this would fall outside the strict constraints of focusing solely on "this compound".

Future Prospects and Interdisciplinary Research Directions

Development of Sustainable and Efficient Synthetic Routes

Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, presents a promising green alternative to conventional methods. chemistryjournals.net Another avenue involves designing catalytic processes that improve atom economy, for instance, by developing one-pot reactions where multiple transformations occur sequentially in the same reaction vessel, thereby avoiding lengthy separation and purification steps. researchgate.net The use of alternative, non-toxic, and renewable solvents like water or ionic liquids is also a key area of development. chemistryjournals.net

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies

Parameter Traditional Synthesis Sustainable/Green Synthesis
Reagents Often involves stoichiometric, hazardous reagents (e.g., strong acids, heavy metals). Catalytic (metal or organic), enzymatic, use of atmospheric oxygen. misericordia.edu
Solvents Volatile, toxic organic solvents (e.g., chlorinated hydrocarbons). Water, supercritical fluids, ionic liquids, or solvent-free conditions. chemistryjournals.net
Energy Input Often requires high temperatures and prolonged reaction times. Microwave-assisted synthesis, photochemistry, lower energy pathways. chemistryjournals.netims.ac.jp
Waste Generation High E-factor (kg waste/kg product); significant byproduct formation. High atom economy, minimal byproducts, easier catalyst recycling. chemistryjournals.net
Safety Higher risk due to hazardous materials and conditions. Inherently safer processes and materials. numberanalytics.com

Exploration of Novel Catalytic Transformations for Polyhalogenated Substrates

The reactivity of the four different halogen atoms on the benzaldehyde (B42025) ring offers a rich playground for catalytic chemistry. Each C-X bond (C-F, C-Cl, C-Br) has a distinct bond dissociation energy and reactivity profile, enabling selective functionalization through carefully designed catalytic systems. Future research will delve deeper into developing catalysts that can selectively activate one C-X bond in the presence of others. acs.orgacs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. acs.orgacs.org The challenge lies in achieving selectivity. For instance, a catalyst could be developed to react preferentially with the C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. acs.orgacs.org This would allow for a stepwise, modular approach to building complex molecular architectures. Additionally, photoredox catalysis, which uses light to drive chemical reactions, is emerging as a powerful method for activating strong chemical bonds under mild conditions and could be applied to the selective functionalization of polyhalogenated aromatics. ims.ac.jp

Advanced Characterization Techniques for Complex Halogenated Systems

As more complex derivatives of 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde are synthesized, advanced analytical techniques become essential for their unambiguous characterization. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure elucidation. numberanalytics.com Techniques like 2D NMR (COSY, HSQC, HMBC) are vital for assigning proton and carbon signals in crowded aromatic systems. researchgate.net Furthermore, ¹⁹F NMR is particularly important for fluorinated compounds, providing valuable information about the electronic environment of the fluorine atom.

Mass spectrometry (MS) techniques, especially high-resolution mass spectrometry (HRMS), are critical for confirming molecular formulas. numberanalytics.com Advanced MS methods can also help in analyzing reaction intermediates and byproducts, providing mechanistic insights. numberanalytics.com For determining the precise three-dimensional structure of crystalline derivatives, single-crystal X-ray diffraction remains the gold standard. rsc.org The interplay between these techniques provides a comprehensive picture of the molecular structure and purity of these complex halogenated systems. mdpi.com

Table 2: Key Spectroscopic Data for Aromatic Halogenated Compounds

Technique Type of Information Provided Relevance for this compound
¹H NMR Chemical environment of protons. Aromatic protons resonate in the 6.5-8.0 ppm region; the aldehyde proton is further downfield. libretexts.org
¹³C NMR Number and type of carbon atoms. Aromatic carbons appear in the 120-150 ppm range. libretexts.org The number of signals indicates molecular symmetry.
¹⁹F NMR Chemical environment of fluorine atoms. Provides a distinct signal sensitive to electronic changes in the molecule.
IR Spectroscopy Presence of functional groups. Characteristic C=O stretch for the aldehyde, C-X stretches for halogens, and aromatic C-H/C=C bands. numberanalytics.com
Mass Spectrometry Molecular weight and fragmentation patterns. Isotopic patterns from Br and Cl atoms provide a definitive signature for the presence of these halogens. numberanalytics.com

Synergistic Computational and Experimental Approaches for Chemical Discovery

The integration of computational chemistry with experimental work is a powerful strategy for accelerating chemical discovery. acs.org Density Functional Theory (DFT) calculations can predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. mdpi.comcivilica.com This predictive power can guide experimental design by identifying the most promising reaction pathways or catalyst systems, saving significant time and resources. acs.orgnih.gov

For a molecule like this compound, computational models can be used to:

Predict the relative reactivity of the different C-X bonds towards various catalytic systems. acs.org

Simulate spectroscopic data (NMR, IR) to aid in the characterization of new derivatives. mdpi.com

Elucidate complex reaction mechanisms, identifying transition states and intermediates. acs.org

Screen virtual libraries of potential derivatives for desired properties in material science or medicinal chemistry applications. nih.gov

This synergistic loop, where computational predictions are tested experimentally and experimental results are used to refine computational models, creates a highly efficient engine for innovation in the chemical sciences. rsc.orgacs.org

Q & A

Q. How can researchers mitigate risks when scaling up synthesis?

  • Methodological Answer : Conduct hazard assessments (e.g., HAZOP) for exothermic reactions. Use calorimetry (RC1e) to monitor heat flow. Implement engineering controls (e.g., jacketed reactors for cooling) and validate safety protocols via small-scale trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.